1H-Inden-1-one, 6-(dimethylamino)-2,3-dihydro-
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Overview
Description
6-(DIMETHYLAMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE is a chemical compound with a unique structure that includes a dimethylamino group attached to an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(DIMETHYLAMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE typically involves the reaction of indanone with dimethylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(DIMETHYLAMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or am
Properties
CAS No. |
58161-22-1 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-(dimethylamino)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H13NO/c1-12(2)9-5-3-8-4-6-11(13)10(8)7-9/h3,5,7H,4,6H2,1-2H3 |
InChI Key |
KXXBCLXQAHWNIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(CCC2=O)C=C1 |
Origin of Product |
United States |
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